Thonzonium bromide

概要

説明

チオンゾニウム臭化物は、医薬品製剤に広く使用されている単一カチオン性界面活性剤です。細胞の破片と滲出液を分散および浸透させる能力により、組織への接触を促進することが知られています。 この特性により、特に耳鼻科用点眼薬で、有効成分の効果を高めるのに役立ちます .

準備方法

合成経路と反応条件

チオンゾニウム臭化物は、長鎖アルキルハライドで第三級アミンをアルキル化する一連の化学反応によって合成できます。反応は通常、ジメチルスルホキシド (DMSO) などの溶媒と触媒を使用して行われ、プロセスを促進します。 最終生成物は、結晶化またはその他の分離技術によって精製されます .

工業生産方法

工業的には、チオンゾニウム臭化物は、反応条件が厳密に制御された大型反応器を使用して生産され、高い収率と純度が保証されます。 このプロセスには、医薬品用途に適した最終生成物を得るために、高純度の試薬と高度な精製方法が使用されます .

化学反応の分析

反応の種類

チオンゾニウム臭化物は、次のようなさまざまな化学反応を起こします。

酸化: チオンゾニウム臭化物は、特定の条件下で酸化されて、酸化された誘導体を形成する可能性があります。

還元: 酸化よりも頻度は少ないですが、還元反応を起こすことも可能です。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

形成される主な生成物

これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化チオンゾニウム誘導体の形成につながる可能性があり、置換反応はさまざまな置換生成物を生成する可能性があります .

科学研究への応用

チオンゾニウム臭化物は、幅広い科学研究への応用があります。

科学的研究の応用

Antiviral Applications

Inhibition of SARS-CoV-2

Recent studies have demonstrated that thonzonium bromide exhibits significant antiviral activity against SARS-CoV-2. It acts as an inhibitor of the viral 3CL protease, crucial for the replication of the virus. The compound was found to have an IC value of 2.04 μM, indicating its potency in inhibiting the enzyme responsible for processing viral polyproteins .

Mechanism of Action

The mechanism by which this compound inhibits SARS-CoV-2 involves occupying the catalytic site of the protease and inducing conformational changes that hinder its activity. This selectivity is notable as it does not affect human chymotrypsin C or Dipeptidyl peptidase IV, suggesting a targeted action against viral proteases .

Broad-Spectrum Activity

This compound has also shown efficacy against other coronaviruses, including MERS-CoV and HCoV-229E, highlighting its potential as a broad-spectrum antiviral agent .

Anticancer Research

Malignant Pleural Mesothelioma

This compound has been identified as a promising agent in the treatment of malignant pleural mesothelioma (MPM), a cancer with limited treatment options. In vitro studies revealed that this compound inhibited cell proliferation and induced apoptosis in various MPM cell lines .

In Vivo Efficacy

In an in vivo xenograft model, this compound significantly improved overall survival rates compared to control groups. The compound's mechanism involves modulation of key signaling pathways such as ERK1/2 and p38, along with effects on mitochondrial function .

Antimicrobial Properties

Topical Applications

This compound is traditionally used in treating ear infections due to its antimicrobial properties. It has been shown to be effective against multidrug-resistant filamentous fungi and has potential for topical oral applications as an anticaries agent .

Impact on Microbiomes

Research indicates that topical application of this compound can alter gastrointestinal microbiomes without harmful effects on host tissues. This suggests its utility in managing oral health while maintaining microbial balance .

Pharmaceutical Formulations

Enhancing Drug Delivery

As a cationic surfactant, this compound is employed to enhance the penetration of antimicrobial agents through biological membranes. Its surfactant properties facilitate the dispersion of cellular debris and exudate, making it valuable in pharmaceutical formulations aimed at improving drug absorption .

Data Summary

作用機序

チオンゾニウム臭化物は、細胞の破片と滲出液を分散および浸透させることによって効果を発揮し、投与された薬剤に含まれる有効成分の組織への接触を促進します。それは、ATPの加水分解を阻害することなく、真空ATPaseの機能を解離させて阻害する、真空ATPaseの阻害剤として作用します。 このメカニズムは、医薬品製剤における有効成分の効果を高めます .

類似の化合物との比較

類似の化合物

- デカメトニウム臭化物

- セタルトニウム塩化物

- ドミフェン臭化物

- ファルネソール (構造的に類似した抗菌剤)

独自性

チオンゾニウム臭化物は、その独特の界面活性剤と洗浄剤の特性により、組織への接触を促進し、有効成分の浸透を効果的に高めるため、ユニークです。 真空ATPaseを阻害する能力と抗真菌特性は、他の類似の化合物とのさらに大きな違いです .

類似化合物との比較

Similar Compounds

- Decamethonium bromide

- Cetalkonium chloride

- Domiphen bromide

- Farnesol (structurally similar antimicrobial agent)

Uniqueness

Thonzonium bromide is unique due to its specific surfactant and detergent properties, which make it highly effective in promoting tissue contact and enhancing the penetration of active ingredients. Its ability to inhibit vacuolar ATPase and its antifungal properties further distinguish it from other similar compounds .

生物活性

Thonzonium bromide (TB) is a cationic surfactant that has garnered attention for its diverse biological activities, particularly in the fields of antiviral and antibacterial research. Originally approved by the FDA for treating ear infections, recent studies have highlighted its potential in various therapeutic applications, including its efficacy against coronaviruses and its impact on oral health.

Antiviral Activity

Recent research has identified this compound as a potent inhibitor of the SARS-CoV-2 3CL protease, which is crucial for the virus's replication. The compound demonstrated an IC50 value of 2.04 ± 0.25 μM in fluorescence resonance energy transfer (FRET)-based assays, indicating its effectiveness in inhibiting viral activity .

Mechanism of Action:

- Inhibition of Protease Activity: TB binds to the catalytic site of the SARS-CoV-2 3CL protease, inducing conformational changes that hinder its function.

- Selectivity: Notably, TB did not inhibit human chymotrypsin C (CTRC) or Dipeptidyl peptidase IV (DPP-IV), suggesting a degree of selectivity that may reduce potential side effects .

Antibacterial Properties

This compound has also been shown to possess significant antibacterial activity against multidrug-resistant filamentous fungi and other pathogens. Its mechanism involves disrupting microbial cell membranes due to its surfactant properties, which can lead to cell lysis .

Impact on Oral Health

In studies focusing on dental applications, TB was evaluated for its effects on oral microbiota and caries prevention. A notable study demonstrated that topical application of TB reduced dental caries in a rat model without cytotoxic effects on oral tissues. The treatment led to localized disturbances in the oral microbiome but promoted beneficial bacterial turnover in the gut microbiota .

Key Findings:

- Caries Reduction: TB effectively reduced caries incidence without harming surrounding tissues.

- Microbiome Effects: Altered oral-gut microbial interactions were observed, with specific disruptions in taxa like Rothia and Veillonella while maintaining overall gut microbiome integrity .

Osteoclast Inhibition

This compound has also been investigated for its effects on bone metabolism. It inhibited RANKL-induced osteoclast formation and function in vitro, which is critical in conditions like osteoporosis and aseptic loosening of orthopedic implants .

Mechanistic Insights:

- Blocking Signaling Pathways: TB interferes with key signaling pathways involved in osteoclast differentiation, such as NF-κB and ERK.

- In Vivo Efficacy: In murine models, TB prevented LPS-induced bone loss, highlighting its potential as a therapeutic agent for osteolytic diseases .

Summary of Biological Activities

特性

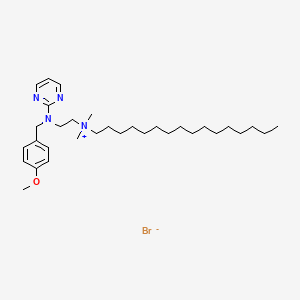

IUPAC Name |

hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWDWFZTSDZAIG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045326 | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

591.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-08-2 | |

| Record name | Thonzonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thonzonium bromide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THONZONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thonzonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tonzonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THONZONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]

ANone: this compound is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.

A: this compound's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []

ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for this compound.

A: While specific Structure-Activity Relationship (SAR) studies for this compound are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []

A: The research papers primarily discuss this compound in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []

A: Yes, research indicates that this compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []

A: Yes, recent research is investigating the impact of this compound on both oral and gut microbiomes. []

A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for this compound and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。